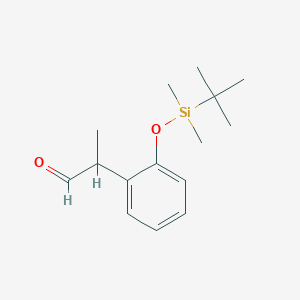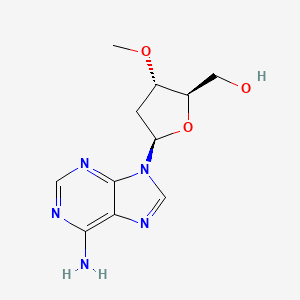![molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, which is known to enhance the stability and lipophilicity of organic molecules.
Méthodes De Préparation
The synthesis of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a formal [3 + 2] cycloaddition initiated by C–H activation can be employed to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which can then be further modified to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate . These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tert-butyl group in this compound provides unique properties such as increased stability and lipophilicity, distinguishing it from other indole derivatives.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3 |
Clé InChI |
SGSXYCGHDKHRBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)







![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)


